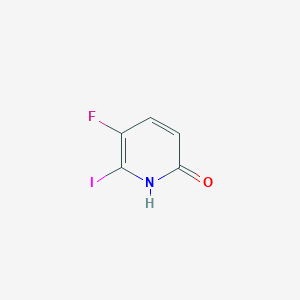

3-Fluoro-6-hydroxy-2-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-6-hydroxy-2-iodopyridine, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

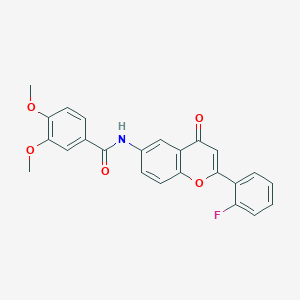

The molecular structure of this compound is characterized by the presence of fluorine, iodine, and hydroxy substituents on a pyridine ring. The presence of these substituents can significantly influence the chemical properties of the molecule .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The atom of fluorine which is taking place in the position 2, is most nucleophilic .科学的研究の応用

Chemistry of Polyvalent Iodine

Polyvalent iodine compounds, including iodine(III) and iodine(V) derivatives, play a significant role in organic synthesis due to their oxidizing properties, environmental benignity, and commercial availability. These compounds are utilized for selective oxidative transformations of complex organic molecules. Recent research has focused on the development and synthetic application of these compounds, including polymer-supported and recyclable polyvalent iodine reagents, and their application in catalysis and structural studies of complexes and supramolecular assemblies. The synthetic utility of such iodine compounds underscores their importance in facilitating diverse chemical transformations, including those potentially involving 3-Fluoro-6-hydroxy-2-iodopyridine derivatives (Zhdankin & Stang, 2008).

Synthesis and Receptor Docking of Pyridine Derivatives

Research on 3,5-diacyl-2,4-dialkylpyridine derivatives has identified them as selective antagonists at A3 adenosine receptors, with modifications including fluoro and hydroxy substituents explored for enhancing receptor affinity and selectivity. This research demonstrates the potential of fluoro and hydroxy substituted pyridines in medicinal chemistry, particularly in the context of designing receptor-specific drugs (Li et al., 1999).

Novel Synthetic Methodologies

Innovative synthetic methodologies for pyridines substituted with diverse elements, including the stepwise and regioselective installation of functional groups on iodopyridines, have been developed. This research showcases the versatility of iodopyridine derivatives in accessing structurally complex and functionally diverse organic compounds, hinting at the synthetic potential of this compound in constructing multifunctional organic molecules (Kieseritzky & Lindström, 2010).

Selective Fluorination

Studies on the selective fluorination of pyridines have led to efficient and high-yield methodologies for introducing fluorine atoms into pyridine derivatives. Such methods are crucial for the synthesis of fluorinated organic compounds, which are of great interest in pharmaceutical chemistry and materials science, highlighting the relevance of compounds like this compound (Zhou et al., 2018).

将来の方向性

Fluoropyridines, including 3-Fluoro-6-hydroxy-2-iodopyridine, have potential applications in various fields due to their unique properties . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased over the years .

作用機序

Target of Action

Fluoropyridines, a group to which this compound belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents .

Mode of Action

Fluoropyridines, in general, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Result of Action

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Action Environment

The presence of fluorine in the compound may contribute to its environmental stability, as fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings .

特性

IUPAC Name |

5-fluoro-6-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWGOYUDZVNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2934366.png)

![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)

![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide](/img/structure/B2934381.png)

![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)

![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)

![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)